1-(2,4-dichlorobenzyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide
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Overview
Description
- The 2,4-dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Condensation with Aldehyde:
- The final step involves the condensation of the pyrazole derivative with 4-(diethylamino)benzaldehyde in the presence of an acid catalyst to form the hydrazone linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-DICHLOROBENZYL)-N’~3~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyrazole Ring:
- Starting with a hydrazine derivative, the pyrazole ring is formed through a cyclization reaction with an appropriate diketone or β-keto ester under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-DICHLOROBENZYL)-N’~3~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(2,4-DICHLOROBENZYL)-N’~3~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-DICHLOROBENZYL)-N’~3~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. For example, its potential anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 1-(2,4-Dichlorobenzyl)-3-(4-dimethylaminophenyl)-1H-pyrazole-5-carbohydrazide
- 1-(2,4-Dichlorobenzyl)-N’~3~-{(E)-1-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide
Comparison: Compared to similar compounds, 1-(2,4-DICHLOROBENZYL)-N’~3~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to the presence of the diethylamino group, which can influence its solubility, reactivity, and biological activity. This structural difference can result in distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C22H23Cl2N5O |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H23Cl2N5O/c1-3-28(4-2)19-9-5-16(6-10-19)14-25-26-22(30)21-11-12-29(27-21)15-17-7-8-18(23)13-20(17)24/h5-14H,3-4,15H2,1-2H3,(H,26,30)/b25-14+ |
InChI Key |
OZNUTNIVEIUINC-AFUMVMLFSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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